

Technical Guide: Spectroscopic Characterization of 4,5-Dichloropyridin-3-ol

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Compound of Interest

Compound Name: 4,5-Dichloropyridin-3-ol

CAS No.: 1261269-63-9

Cat. No.: B594008

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Executive Summary

Compound: **4,5-Dichloropyridin-3-ol** CAS: 1261269-63-9 Molecular Formula: C

H

Cl

NO Molecular Weight: 163.99 g/mol

4,5-Dichloropyridin-3-ol represents a challenging structural motif in heterocyclic chemistry due to the electronic interplay between the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group on the electron-deficient pyridine ring. Accurate structural assignment is critical, particularly to distinguish it from its regioisomers (e.g., 4,6-dichloro- or 2,5-dichloro- analogs) often formed during nucleophilic aromatic substitution () or direct chlorination processes.

This guide outlines the definitive spectroscopic signatures (NMR, MS, IR) required to validate this structure, supported by mechanistic rationale and experimental protocols.

Structural Analysis & Tautomeric Considerations

Unlike 2- and 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridines like **4,5-dichloropyridin-3-ol** generally retain their aromatic enol form in non-polar solvents. However, in polar media (DMSO, MeOH) or crystalline states, they may exhibit zwitterionic character (pyridinium oxide).

- Key Diagnostic Challenge: Distinguishing the 4,5-dichloro isomer from the 5,6-dichloro isomer.
- Solution:

H NMR coupling constants and NOE (Nuclear Overhauser Effect) interactions are the primary validation tools.

Mass Spectrometry (MS) Data Analysis

Mass spectrometry provides the first line of evidence for the elemental composition, specifically verifying the presence of two chlorine atoms.

Isotope Pattern Analysis

The presence of two chlorine atoms (

Cl and

Cl) creates a distinct isotopic cluster that serves as a fingerprint for this molecule.

Ion Species	m/z (approx)	Relative Intensity	Origin
M	163	100%	Cl
M+2	165	~65%	Cl Cl
M+4	167	~10%	Cl

Interpretation: A 9:6:1 intensity ratio (approximate) in the molecular ion cluster confirms the dichloro-substitution pattern.

Fragmentation Pathway (EI - 70 eV)

Under Electron Ionization (EI), the molecule typically undergoes characteristic losses:

- Loss of CO (28 Da): Characteristic of phenols/pyridinols (m/z 163/165/167 to 135/137/139).
- Loss of Cl (35/37 Da): Radical cleavage of the C-Cl bond.
- Loss of HCN (27 Da): Fragmentation of the pyridine ring.

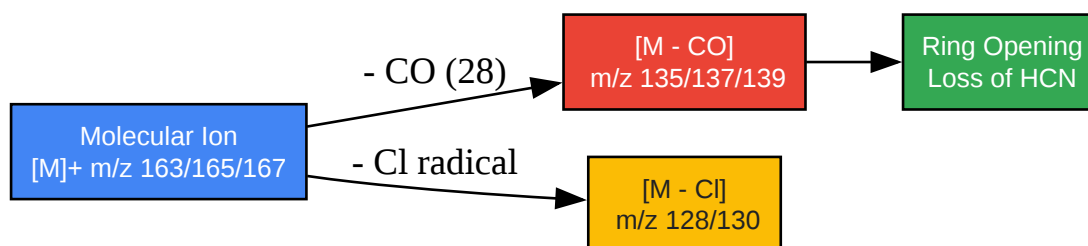


Figure 1: Proposed EI-MS Fragmentation Pathway for 4,5-Dichloropyridin-3-ol

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Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the definitive tool for regiochemical assignment. The data below reflects expected shifts in DMSO-

, a standard solvent for polar pyridinols.

H NMR Data (400 MHz, DMSO-)

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
OH	10.5 - 11.5	Broad Singlet	-	Exchangeable with D O. Shift varies with concentration.
H-2	8.20 - 8.35	Singlet (d)		Deshielded by adjacent N and OH. Key diagnostic: NOE with OH.
H-6	8.35 - 8.50	Singlet (d)		Deshielded by adjacent N and Cl. Typically most downfield CH.

Critical Analysis:

- Coupling: Pyridine protons in the 2 and 6 positions (meta to each other) exhibit very small coupling (Hz). If you observe a larger coupling (Hz), you likely have the 2,3-dichloro or 2,5-dichloro isomer (ortho coupling).
- NOE (Nuclear Overhauser Effect): Irradiating the OH signal should show an enhancement of the H-2 signal, but not the H-6 signal. This confirms the OH is at position 3, adjacent to H-2.

C NMR Data (100 MHz, DMSO-)

Position	Shift (ppm)	Type	Electronic Environment
C-3	150.0 - 154.0	C-OH	Deshielded by Oxygen (ipso).
C-2	138.0 - 142.0	CH	Alpha to Nitrogen, Ortho to OH.
C-6	144.0 - 148.0	CH	Alpha to Nitrogen, Ortho to Cl.
C-5	128.0 - 132.0	C-Cl	Meta to OH.
C-4	124.0 - 128.0	C-Cl	Ortho to OH (shielding effect relative to C-5).

Infrared (IR) Spectroscopy[1]

IR is useful for quick identification of functional groups and solid-state form analysis (polymorphs).

Wavenumber (cm ⁻¹)	Assignment	Notes
3200 - 3400	O-H Stretch	Broad band; indicates H-bonding.
3030 - 3080	C-H Stretch (Aromatic)	Weak, sharp peaks.
1560, 1450	C=C / C=N Ring Stretch	Characteristic pyridine skeletal vibrations.
1200 - 1250	C-O Stretch	Phenolic C-O bond.
600 - 800	C-Cl Stretch	Strong bands in the fingerprint region.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducibility and avoid aggregation effects common with hydroxypyridines:

- Solvent: Use DMSO-

(0.6 mL) for 5-10 mg of sample. CDCl₃ may result in poor solubility and broadened OH peaks.
- Additives: If proton exchange broadens the H-2/H-6 signals, add 1 drop of D₂O to collapse the OH coupling, simplifying the aromatic region.
- Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

Protocol B: Regiochemistry Validation Workflow

When synthesizing this compound (e.g., from 3,4,5-trichloropyridine hydrolysis), use this logic flow to confirm the product is 4,5-dichloro (Target) and not 5,6-dichloro (Impurity).

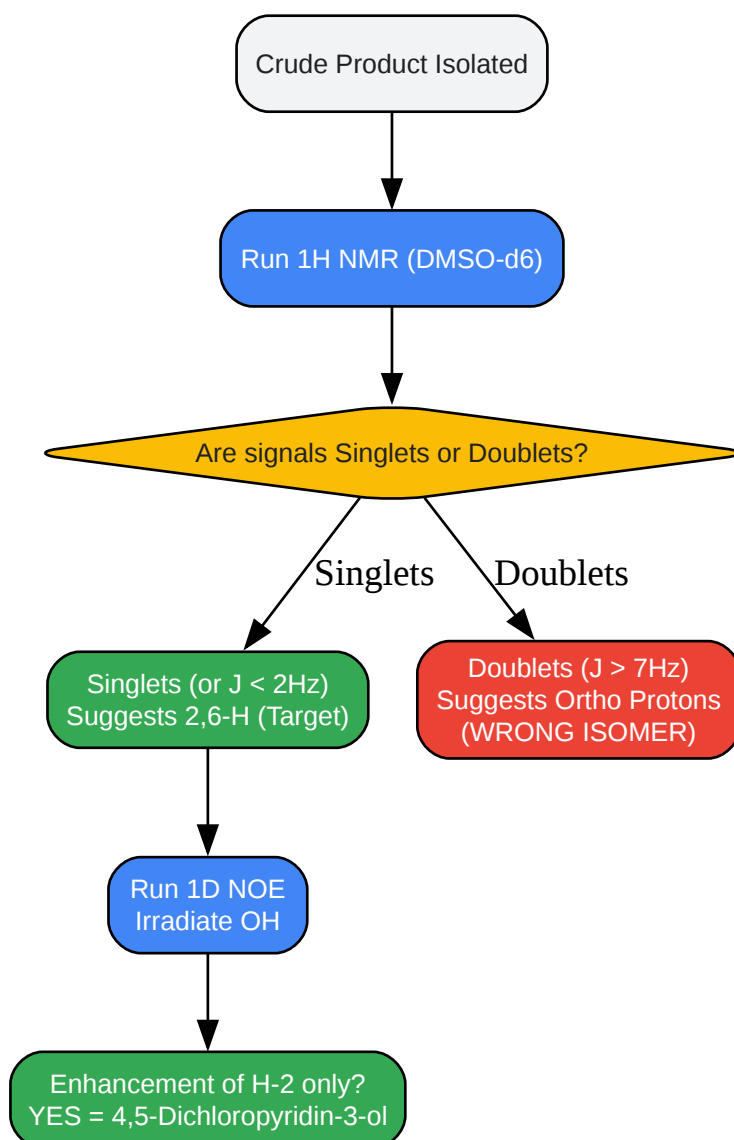


Figure 2: NMR Logic Flow for Structural Verification

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